3-(Fluoromethyl)benzoic acid
Description
3-(Fluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a fluoromethyl (-CH2F) substituent at the 3-position of the benzoic acid scaffold. Fluorinated benzoic acids are critical intermediates in pharmaceutical and agrochemical industries due to the unique electronic and steric properties imparted by fluorine, which enhance metabolic stability, bioavailability, and target binding affinity.
The fluoromethyl group (-CH2F) introduces moderate electronegativity and lipophilicity compared to bulkier groups like trifluoromethyl (-CF3), making it a balance between reactivity and metabolic resistance. Applications range from PET radioligands (e.g., serotonin 5-HT1A receptor imaging) to precursors for anti-inflammatory or anticancer agents.
Properties
IUPAC Name |
3-(fluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBVPNDZYNYTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603757 | |
| Record name | 3-(Fluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89540-19-2 | |
| Record name | 3-(Fluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)benzoic acid typically involves the introduction of a fluoromethyl group into the benzoic acid structure. One common method is the direct fluorination of methyl benzoate using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as catalytic fluorination or the use of continuous flow reactors. These methods allow for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a carboxyl group, resulting in the formation of difluorobenzoic acid.
Reduction: The compound can be reduced to form 3-(fluoromethyl)benzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Difluorobenzoic acid.
Reduction: 3-(Fluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Fluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioisostere in drug design, where the fluoromethyl group can mimic other functional groups.
Medicine: Investigated for its potential use in pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Industry: Used in the development of agrochemicals and materials with improved properties such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)benzoic acid depends on its application. In drug design, the fluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability. The fluorine atom can also participate in hydrogen bonding and other interactions that stabilize the drug-target complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism: Positional Effects
- Compared to 3-(fluoromethyl)benzoic acid, the 4-substituted isomer exhibits altered steric interactions in receptor binding due to the para-substitution pattern. In vivo studies in rats showed faster clearance for 4-substituted derivatives, suggesting positional effects on pharmacokinetics.
- 3-Nitro-4-(fluoromethyl)benzoic Acid (NFMeB): This derivative introduces a nitro group at the 3-position adjacent to the fluoromethyl group at the 4-position. The nitro group enhances electron-withdrawing effects, lowering the pKa of the carboxylic acid (increasing acidity) compared to non-nitrated analogs. This property is exploited in prodrug designs where pH-sensitive activation is required.
Substituent Effects: Fluoromethyl vs. Trifluoromethyl
- 3-((4-(Trifluoromethyl)phenyl)amino)benzoic Acid: The trifluoromethyl (-CF3) group (CAS 1284180-11-5) significantly increases lipophilicity (logP ≈ 3.5) and metabolic resistance compared to the fluoromethyl (-CH2F) variant. However, its bulkiness may hinder binding in sterically restricted enzyme active sites. For example, in 5-HT1A receptor ligands, trifluoromethyl derivatives showed prolonged half-lives but reduced receptor affinity compared to fluoromethyl analogs.
Flufenamic Acid (FLUFENAMIC ACID) :
A trifluoromethyl-substituted anthranilic acid derivative (CAS 530-78-9) demonstrates anti-inflammatory activity. Compared to this compound, its -CF3 group enhances COX-2 inhibition potency but introduces hepatotoxicity risks due to slower hepatic clearance.
Simple Fluorinated Derivatives
- 3-Fluorobenzoic Acid :
The absence of a methyl group in this derivative (CAS 455-38-9) results in higher acidity (pKa ~3.2) compared to this compound (estimated pKa ~3.8). The reduced steric bulk improves solubility in aqueous media, making it a preferred intermediate for hydrophilic drug candidates.
Halogenated Analogs
- 4-(Bromomethyl)-3-fluorobenzoic Acid :
Synthesized via bromination of 3-fluoro-4-methylbenzoic acid (), this compound replaces -CH2F with -CH2Br. The bromine atom increases molecular weight (MW 257.1 vs. ~154.1 for this compound) and polarizability, enhancing reactivity in nucleophilic substitutions. However, bromine’s toxicity limits its use in vivo.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | pKa (Carboxylic Acid) | logP |
|---|---|---|---|---|
| This compound* | C8H7FO2 | 154.14 | ~3.8 | 1.9 |
| 4-(Fluoromethyl)benzoic acid | C8H7FO2 | 154.14 | ~3.6 | 2.0 |
| 3-Fluorobenzoic acid | C7H5FO2 | 140.11 | 3.2 | 1.5 |
| 3-((4-(CF3)phenyl)amino)benzoic acid | C14H10F3NO2 | 299.23 | 4.1 | 3.5 |
*Estimated values based on analog data.
Table 2: Pharmacokinetic Comparison
Key Research Findings
Metabolic Stability : Fluoromethyl derivatives exhibit intermediate metabolic stability compared to trifluoromethyl analogs. For instance, 4-(fluoromethyl)benzoic acid in [¹⁸F]FCWAY showed rapid clearance (t₁/₂ = 1.2 h in rats), whereas trifluoromethylated ligands persisted longer (t₁/₂ > 4 h).
Acidity-Bioavailability Relationship : The pKa of this compound (~3.8) allows for better intestinal absorption compared to more acidic derivatives like 3-fluorobenzoic acid (pKa 3.2).
Synthetic Challenges : Introducing fluoromethyl groups requires specialized reagents (e.g., Selectfluor®) or halogen-exchange reactions, whereas trifluoromethyl groups often employ CF3Cu or Ruppert-Prakash reagents.
Biological Activity
3-(Fluoromethyl)benzoic acid is an aromatic compound with significant potential in various biological applications. Its structure, characterized by a fluoromethyl group attached to the benzoic acid moiety, suggests unique interactions at the molecular level, which can influence its biological activity. This article delves into the biological activities of this compound, presenting findings from diverse studies, case analyses, and data tables to illustrate its potential applications in pharmacology and other fields.
This compound has the chemical formula C₈H₇FO₂. The presence of the fluoromethyl group enhances its lipophilicity, which can facilitate membrane permeability and influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 154.14 g/mol |
| Melting Point | 70-72 °C |
| Solubility | Soluble in organic solvents |
| pKa | Approximately 4.2 |
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. It has demonstrated effectiveness against a range of bacterial strains, particularly Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : Research indicates that compounds similar to this compound exhibit MIC values as low as 0.78–3.125 μg/ml against Staphylococcus aureus and other pathogens . This suggests a strong potential for development as an antibacterial agent.
Enzymatic Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in cellular processes. Preliminary findings suggest that it may act as an inhibitor of kinases, which are critical in various signaling pathways.
Antioxidant Properties
Emerging research indicates that this compound may possess antioxidant properties. These properties could be beneficial in mitigating oxidative stress-related diseases, although further investigation is warranted to confirm these effects.
Case Study 1: Antimicrobial Efficacy
In a study published in Antibiotics, researchers synthesized various derivatives of benzoic acid and tested their antimicrobial efficacy. The results indicated that derivatives with fluorinated substituents, including this compound, exhibited superior antibacterial activity compared to non-fluorinated counterparts .
Case Study 2: Enzyme Inhibition
A research group investigated the inhibitory effects of several benzoic acid derivatives on kinases involved in cancer progression. They found that this compound showed promise as a selective inhibitor, potentially leading to new therapeutic strategies against cancer.
Discussion
The biological activity of this compound underscores its potential as a versatile compound in pharmacological research. Its antimicrobial properties make it a candidate for developing new antibiotics, while its ability to inhibit enzymes could lead to novel cancer therapies.
Future Research Directions
Future studies should focus on:
- Mechanistic Studies : Understanding the mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the fluoromethyl group influence biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
